molecular formula C19H29N3O3 B7984795 (R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester

(R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7984795
M. Wt: 347.5 g/mol
InChI Key: SRXSWOGOAWETGZ-SJORKVTESA-N
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Description

The compound “(R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester” (hereafter referred to as the target compound) is a piperidine derivative featuring a benzyl ester group and a stereochemically defined amino acid substituent. Its structure includes:

  • Piperidine backbone: A six-membered nitrogen-containing ring.
  • Benzyl ester: A carboxylic acid ester with a benzyl group, influencing lipophilicity and metabolic stability.
  • Substituted amino acid moiety: An (S)-2-amino-3-methyl-butyryl group attached via a methyl-amino linkage at the (R)-configured C3 position of piperidine.

The stereochemistry (R and S descriptors) is critical for its biological interactions, as even minor stereochemical changes can alter pharmacological properties .

Properties

IUPAC Name

benzyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)21(3)16-10-7-11-22(12-16)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXSWOGOAWETGZ-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C1CCCN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, which includes a piperidine ring and various functional groups, suggests significant potential for biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C20H31N3O3
  • Molecular Weight : 361.5 g/mol
  • CAS Number : 1354023-84-9

The structure includes a chiral center, which contributes to its enantiomeric properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Compounds with similar structures have shown:

  • Antimicrobial Activity : Similar piperidine derivatives have been reported to exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains .
  • Cytotoxic Effects : Studies indicate that certain derivatives can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy .
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Biological Activity Data

Activity Type Target/Organism IC50/MIC Values Reference
AntimicrobialE. coli6 - 12.5 µg/mL
CytotoxicEhrlich's ascites carcinomaVaries
AntifungalA. niger10 - 29 mm zone of inhibition

Case Studies

  • Antimicrobial Study :
    A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound. The results indicated significant antibacterial activity against E. coli and Staphylococcus aureus, with MIC values ranging from 6 to 12.5 µg/mL .
  • Cytotoxicity Assessment :
    In a cytotoxicity study involving Ehrlich's ascites carcinoma cells, the compound demonstrated promising results with varying degrees of cytotoxic effects depending on the concentration used. This suggests its potential as an anticancer agent .
  • Neuropharmacological Evaluation :
    Research into the neuropharmacological effects of similar compounds indicated that they could modulate neurotransmitter levels, providing insights into their potential use for treating neurodegenerative disorders .

Scientific Research Applications

The biological activity of this compound is of significant interest due to its structural similarities to known pharmacophores. Preliminary studies suggest potential activities such as:

  • Neuroprotective Effects: Similar compounds exhibit neuroprotective properties, indicating potential applications in neurodegenerative diseases.
  • Anti-inflammatory Activity: The presence of amino acid derivatives suggests possible anti-inflammatory effects.

Further empirical studies are required to elucidate specific mechanisms and efficacy.

Therapeutic Potential

The compound's structural characteristics position it as a versatile candidate for drug development. Applications include:

  • Drug Design: The compound can serve as a lead structure for developing new therapeutics targeting neurological disorders.
  • Bioconjugation: Its functional groups allow for conjugation with other biomolecules, enhancing drug delivery systems.

Case Studies

  • Neuroprotective Agents:
    • A study explored compounds with similar structures that demonstrated neuroprotective effects in animal models of Alzheimer's disease, suggesting that (R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester could be further investigated for similar applications.
  • Anti-inflammatory Research:
    • Research on related piperidine derivatives has shown promise in reducing inflammation markers in vitro. This indicates that this compound may have similar therapeutic effects .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
(S)-ProlineAmino acid backboneNeuroprotective, anti-inflammatory
(R)-LysineBasic amino acidEssential for protein synthesis
(R)-CysteineThiol groupAntioxidant properties

The unique combination of piperidine structure with amino acid functionalities makes this compound a compelling candidate for further pharmacological exploration compared to other compounds listed above.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs (Table 1) differ in substituent groups, stereochemistry, and substitution positions. These variations impact physicochemical properties such as solubility, log P, and metabolic stability.

Table 1: Structural Comparison of Analogs

Compound Name CAS No. Molecular Formula Key Structural Differences vs. Target Compound
Target Compound Not provided C₂₀H₃₁N₃O₃ (R)-piperidine C3; (S)-2-amino-3-methyl-butyryl; methyl-amino
4-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester 1353996-73-2 C₂₀H₃₁N₃O₃ Methyl-amino at piperidine C4; methyl group on butyryl
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester 1354023-84-9 C₂₀H₃₁N₃O₃ Ethyl-carbamic acid substituent; piperidin-3-yl linkage
(S)-3-((R)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester 1353960-74-3 C₂₀H₃₁N₃O₃ (S)-piperidine C3; (R)-configured amino acid substituent
3-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester 1354024-72-8 C₂₀H₃₁N₃O₃ Ethyl-amino linkage instead of methyl-amino
Key Observations:
  • Stereochemistry : The (S)-configured piperidine analog () may exhibit divergent binding affinities compared to the (R)-configured target compound, as stereochemistry significantly impacts receptor interactions .

Spectroscopic and Bioactivity Profiles

NMR Analysis

highlights that analogs with identical core structures (e.g., piperidine-benzyl ester) show nearly identical NMR chemical shifts in most regions, except for protons near substituents (e.g., regions A and B in Figure 6 of ). For example:

  • Region A (positions 39–44): Shifts correlate with the amino acid side chain’s environment. Ethyl vs. methyl groups here produce distinct δ values .
  • Region B (positions 29–36) : Reflects piperidine ring conformation. Substituent position (C3 vs. C4) alters ring puckering, detectable via NMR .
Bioactivity Clustering

demonstrates that structural analogs cluster by bioactivity profiles. Compounds with ethyl-amino () may share similar modes of action but differ in potency compared to methyl-amino analogs (target compound). This aligns with the principle that minor structural changes preserve core activity but modulate efficacy .

Computational and Proteomic Comparisons

Structural Similarity Metrics
  • Tanimoto and Dice Indices: notes that ethyl/methyl substitutions yield similarity scores >0.85, indicating high structural overlap. However, stereochemical differences (e.g., ) reduce scores to ~0.6–0.7 .
  • Proteomic Interaction Signatures: The CANDO platform () predicts that analogs with methyl-amino groups (target compound, ) share proteomic interaction profiles, while ethyl-amino derivatives () diverge due to altered hydrophobic interactions .

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